An In-depth Technical Guide to 3-[(3-Methoxypropyl)amino]propanamide (MW: 160.21)
An In-depth Technical Guide to 3-[(3-Methoxypropyl)amino]propanamide (MW: 160.21)
Abstract
This technical guide provides a comprehensive scientific overview of 3-[(3-Methoxypropyl)amino]propanamide, a molecule with a calculated molecular weight of 160.21 g/mol . As a compound not extensively documented in current literature, this whitepaper constructs a foundational understanding based on first principles of organic chemistry and data from structurally analogous compounds. We present a robust, proposed synthesis pathway, a detailed multi-platform analytical characterization workflow, an exploration of potential applications grounded in its chemical functionalities, and essential safety protocols. This document is intended to serve as a catalyst for research and development, enabling scientists to synthesize, characterize, and explore the utility of this novel molecule.
Introduction and Molecular Overview
3-[(3-Methoxypropyl)amino]propanamide is a bifunctional organic molecule featuring a secondary amine and a primary amide, linked by a propyl chain, with a terminal methoxypropyl group. Its systematic IUPAC name clearly defines its connectivity, and its structure suggests a unique combination of properties: the hydrogen-bonding capabilities of the amide and amine groups, the basicity of the secondary amine, and the flexibility and moderate polarity conferred by the methoxypropyl ether linkage.
The molecular formula is C₇H₁₆N₂O₂, corresponding to a molecular weight of 160.21 g/mol . The presence of both hydrogen-bond donors (N-H groups) and acceptors (C=O, C-O-C, and N atoms) predicts significant water solubility and a relatively high boiling point. This guide will deconstruct the molecule's potential from synthesis to application.
Caption: Chemical structure of 3-[(3-Methoxypropyl)amino]propanamide.
Proposed Synthesis Pathway: Aza-Michael Addition
2.1 Rationale and Mechanistic Insight
From a retrosynthetic perspective, the most logical and efficient pathway to construct 3-[(3-Methoxypropyl)amino]propanamide is via an aza-Michael addition. This reaction involves the conjugate addition of a primary amine, 3-methoxypropylamine, to the electrophilic β-carbon of an α,β-unsaturated carbonyl compound, acrylamide. This approach is highly atom-economical and typically proceeds under mild conditions, avoiding the need for protecting groups or harsh reagents. The reaction is driven by the nucleophilicity of the amine and the electron-withdrawing nature of the amide group, which activates the alkene for nucleophilic attack. Porous polymers have been successfully synthesized using similar aza-Michael additions of diamines to acrylamides in water, highlighting the reaction's robustness.[1]
Caption: Proposed workflow for the synthesis of the target compound.
2.2 Detailed Experimental Protocol
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxypropylamine (1.0 eq.). Dilute with a suitable solvent such as ethanol or isopropanol (approx. 2 M concentration).
-
Reagent Addition: While stirring at room temperature (25°C), add acrylamide (1.0 eq.) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Reaction Execution: Heat the reaction mixture to 40-50°C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting materials.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification:
-
Option A (Chromatography): Purify the crude oil via flash column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/heptane with triethylamine) to isolate the pure product.
-
Option B (Distillation): If the product is thermally stable, purify by vacuum distillation. This can be more effective for larger scale preparations.
-
-
Final Characterization: The purified product, expected to be a colorless to pale yellow oil or low-melting solid, should be thoroughly characterized by NMR, FTIR, and MS to confirm its structure and purity (see Section 3.0).
Analytical Characterization and Quality Control
A multi-technique approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized 3-[(3-Methoxypropyl)amino]propanamide.
3.1 Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₁₆N₂O₂ | From structure |
| Molecular Weight | 160.21 g/mol | From formula |
| Appearance | Colorless to pale yellow viscous liquid or low-melting solid | Typical for small amines/amides |
| Boiling Point | >220 °C (estimated) | High due to H-bonding from amide and amine groups |
| Solubility | Soluble in water, methanol, ethanol; poorly soluble in non-polar solvents | Polar functional groups promote solubility in polar solvents.[2][3] |
| pKa | ~8-9 (estimated for secondary amine) | Typical for aliphatic secondary amines |
3.2 Spectroscopic and Chromatographic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for structural elucidation. The expected signals provide a unique fingerprint of the molecule.
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key Correlations (HMBC/HSQC) |
| -OCH₃ | ~3.3 (s, 3H) | ~59 | Correlates with adjacent -CH₂- |
| -O-CH₂- | ~3.4 (t, 2H) | ~70 | Correlates with -OCH₃ and adjacent -CH₂- |
| -CH₂-CH₂-O- | ~1.8 (quint, 2H) | ~30 | Correlates with both flanking CH₂ groups |
| -N-CH₂- (methoxypropyl) | ~2.7 (t, 2H) | ~48 | Correlates with secondary amine proton |
| -N-CH₂- (propanamide) | ~2.8 (t, 2H) | ~45 | Correlates with secondary amine proton |
| -CH₂-C(O)- | ~2.5 (t, 2H) | ~36 | Correlates with amide protons |
| -NH- (sec-amine) | 1.5-3.0 (broad s, 1H) | N/A | Correlates with adjacent CH₂ groups |
| -C(O)NH₂ | 6.5-7.5 (two broad s, 2H) | ~175 | Correlates with -CH₂-C(O)- |
Rationale: The chemical shifts are estimated based on standard values, with electronegative atoms (O, N) causing downfield shifts for adjacent protons and carbons.[4] The broadness of N-H signals is due to quadrupole broadening and potential hydrogen exchange.[5] 2D NMR techniques like HSQC and HMBC are crucial for definitive assignment of all proton and carbon signals.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the key functional groups. The spectrum is predicted to show distinct absorption bands.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Rationale & Expected Appearance |
| 3400-3250 | N-H Stretch | Primary Amide (-CONH₂) | Two distinct, sharp-to-medium bands.[7] |
| ~3300 | N-H Stretch | Secondary Amine (-NH-) | Single, sharp, weaker band, may overlap with amide N-H.[8] |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong, sharp absorptions. |
| ~1650 | C=O Stretch (Amide I) | Primary Amide (-CONH₂) | Very strong and sharp absorption. Resonance lowers the frequency compared to ketones.[9] |
| ~1620 | N-H Bend (Amide II) | Primary Amide (-CONH₂) | Strong, sharp absorption, often paired with the Amide I band.[10] |
| ~1120 | C-O-C Stretch | Ether | Strong, characteristic absorption. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
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Expected Molecular Ion: For ESI-MS (electrospray ionization), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 161.2.
-
Predicted Fragmentation: Key fragmentation pathways in EI-MS (electron ionization) would involve:
-
Alpha-cleavage adjacent to the secondary amine, leading to fragments from the loss of the propanamide or methoxypropyl side.
-
Cleavage of the C-C bond alpha to the amide carbonyl, potentially yielding a base peak at m/z 44 ([O=C-NH₂]⁺).[11]
-
Caption: Workflow for analytical characterization and quality control.
Potential Applications and Fields of Investigation
The unique combination of a secondary amine, a primary amide, and an ether linkage in 3-[(3-Methoxypropyl)amino]propanamide suggests several promising areas for research and application.
4.1 Corrosion Inhibition
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Scientific Rationale: Organic molecules containing nitrogen and oxygen atoms are well-established as effective corrosion inhibitors for metals like mild steel in acidic environments.[12][13] The lone pair electrons on the nitrogen and oxygen atoms can coordinate with vacant d-orbitals of the metal surface, leading to the formation of a protective adsorbed film.[14] The amide group, in particular, enhances this adsorption through electron donation.[14]
-
Proposed Research: The efficacy of this compound could be tested using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in corrosive media (e.g., 1M HCl).[15]
4.2 Specialty Polymer and Materials Science
-
Scientific Rationale: The primary amide and secondary amine functionalities serve as reactive handles for polymerization or polymer modification. The molecule could act as a monomer or a cross-linking agent in the synthesis of functional polyamides or other novel polymers. The methoxypropyl group can impart flexibility and modify the solubility of the resulting polymer.
-
Proposed Research: Investigate its reactivity in condensation polymerization reactions. Explore its use as a modifier for existing polymer backbones to introduce hydrophilicity and reactive sites.
4.3 Intermediate for Pharmaceutical and Agrochemical Synthesis
-
Scientific Rationale: The propanamide scaffold is present in various biologically active molecules.[16][17][18] The secondary amine and primary amide can be further functionalized to build more complex molecular architectures. For example, the secondary amine could be acylated, alkylated, or used in cyclization reactions, while the primary amide could be dehydrated to a nitrile or hydrolyzed to a carboxylic acid under forcing conditions.
-
Proposed Research: Use the molecule as a scaffold in discovery chemistry libraries. Explore its derivatization to synthesize novel compounds for screening in biological assays (e.g., enzyme inhibition, antimicrobial).
4.4 Niche Applications
-
Specialty Solvents: Its amphiphilic character and hydrogen bonding capability may make it a useful solvent for specific applications, such as in formulations for coatings, inks, or cleaners.[2]
-
Surfactants and Emulsifiers: While likely a weak surfactant on its own, it could be a precursor for synthesizing more complex cationic or non-ionic surfactants by modifying the amine or amide groups.
Safety, Handling, and Storage
While specific toxicological data for 3-[(3-Methoxypropyl)amino]propanamide is unavailable, a conservative approach based on its functional groups is required.
-
Hazard Assessment: Secondary amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[19] Amides are generally of lower toxicity, but should still be handled with care. The compound should be treated as potentially harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid direct contact with skin and eyes. Avoid inhalation of any vapors or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids.
Conclusion
3-[(3-Methoxypropyl)amino]propanamide represents a molecule of significant untapped potential. While not prominently featured in existing chemical literature, its structure is readily accessible through a high-yielding and straightforward synthetic route. Its combination of secondary amine, primary amide, and ether functionalities provides a versatile platform for applications ranging from industrial corrosion inhibition to its use as a foundational building block in medicinal and materials chemistry. This guide provides the necessary theoretical framework and practical protocols to empower researchers to synthesize, validate, and explore the promising utility of this compound.
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